molecular formula C10H8F2O2 B3111927 Methyl 3-(2,4-difluorophenyl)acrylate CAS No. 186758-21-4

Methyl 3-(2,4-difluorophenyl)acrylate

Cat. No. B3111927
CAS RN: 186758-21-4
M. Wt: 198.17 g/mol
InChI Key: HLMDQMSXOKRYDF-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-(2,4-difluorophenyl)acrylate” is a chemical compound with the molecular formula C10H8F2O2 . Its IUPAC name is methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate . The compound has a molecular weight of 198.17 g/mol .


Synthesis Analysis

The synthesis of (meth)acrylate-based monomers and polymers has been a subject of interest in recent studies . There are two ways to synthesize a polymer with the planned pendant reactive group: (1) functionalization of a non-functional polymer by chemical modification; (2) binding of a reactive side group to the monomer and polymerization of this reactive group monomer by chain addition polymerization methods .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ . The compound has a topological polar surface area of 26.3 Ų and a complexity of 228 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 198.17 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 .

Scientific Research Applications

  • Polymer Science Applications :

    • Poly(3-thiophen-3-yl-acrylic acid methyl ester), a polymer related to Methyl 3-(2,4-difluorophenyl)acrylate, has been modeled for its electronic properties. The study suggests its solubility in polar solvents, which is significant for applications in polymer science (Bertran et al., 2007).
    • The polymerization of acrylates, including compounds similar to this compound, in ionic liquids has been investigated. These studies contribute to understanding the controlled polymerization of acrylates, which is crucial for designing specific polymer materials (Biedroń & Kubisa, 2001).
  • Environmental Applications :

    • The removal of methyl acrylate, a compound related to this compound, using biotrickling filters has been explored. This study is significant for environmental applications, particularly in treating waste gas containing toxic compounds (Wu et al., 2016).
    • Research on the atmospheric degradation processes of acrylate esters has been conducted, providing insights into their environmental impact and reactivity with pollutants (Moreno et al., 2014).
  • Material Science and Engineering :

    • The study of photo-cross-linkable polymers, which include derivatives of acrylates, contributes to understanding the corrosion inhibition of materials. This research is essential for developing new materials with enhanced corrosion resistance (Baskar et al., 2014).

Mechanism of Action

The mechanism of action of (meth)acrylates has been studied in the context of their hemolytic activity, in vivo toxicity, and interaction with liposomes . NMR chemical shifts may represent a valuable parameter for investigating the biological mechanisms of action of (meth)acrylates .

Safety and Hazards

The safety data sheet for a similar compound, Methyl acrylate, indicates that it is highly flammable and harmful if swallowed or in contact with skin . It causes skin and eye irritation and may cause an allergic skin reaction . It is toxic if inhaled and may cause respiratory irritation . It is also toxic to aquatic life .

properties

IUPAC Name

methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMDQMSXOKRYDF-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2,4-difluorophenyl)acrylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2,4-difluorophenyl)acrylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(2,4-difluorophenyl)acrylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(2,4-difluorophenyl)acrylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2,4-difluorophenyl)acrylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(2,4-difluorophenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.